(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride
Description
Properties
IUPAC Name |
methyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9;/h2-4,8H,5-6,12H2,1H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKKOAMWYVPZCG-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2061996-64-1 | |
| Record name | 1,3-Benzodioxole-5-propanoic acid, β-amino-, methyl ester, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2061996-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Grignard Addition to Thietanone Derivatives
A reported method for functionalizing benzo[d]dioxol-5-yl systems involves Grignard reagents reacting with cyclic ketones. For example, 3-(benzo[d]dioxol-5-yl)thietan-3-ol is synthesized via the addition of iPrMgCl·LiCl to 5-iodo-1,3-benzodioxole, followed by reaction with thietanone at −78°C. While this yields a thietane dioxide, analogous strategies could be adapted for propanoate systems by substituting thietanone with β-keto esters.
Michael Addition for Amino Group Installation
The β-amino ester moiety may arise from a Michael addition of an amine to an α,β-unsaturated ester. For instance, a Mannich adduct reduction using sodium borohydride in dichloromethane/methanol generates chiral amines adjacent to aromatic systems. Applying this to a benzodioxole-containing α,β-unsaturated methyl ester could yield the target scaffold.
Asymmetric Synthesis and Chiral Resolution
Diastereomeric Salt Formation
Patent data demonstrates the resolution of racemic 3-(benzodioxol-5-yl) acids using chiral 1-aryl-ethanamines, such as (S)-(-)-MOPEA or (R)-(+)-PEA. For the target compound, racemic methyl 3-amino-3-(benzo[d][1,dioxol-5-yl)propanoate could be reacted with phthalic anhydride to form a monoester, which is then resolved via diastereomeric crystallization. For example, using (S)-(-)-MePEA in diisopropyl ether/methanol (9:1 v/v) achieves an 89.5:10.5 enantiomeric ratio in the mother liquor.
Hydrochloride Salt Formation
The final step involves protonating the free amine with hydrochloric acid. A typical procedure dissolves the enantiomerically enriched amine in methanol, followed by dropwise addition of concentrated HCl. The precipitate is filtered and dried under vacuum. For instance, in analogous syntheses, hydrochloride salts are isolated in >95% yield after crystallization from ethyl acetate/n-hexane.
Analytical Characterization and Validation
Spectroscopic Data
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¹H NMR : The benzo[d]dioxole protons resonate as a singlet at δ 5.95–6.05 ppm, while the methyl ester appears as a triplet near δ 3.65 ppm.
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Optical Rotation : Enantiomeric purity is confirmed via polarimetry. For example, (S)-phthalic acid monoesters exhibit [α]D +16.4° (c 0.994, CHCl₃), whereas (R)-enantiomers show [α]D −16.38°.
Chiral HPLC
Diastereomeric resolution efficiency is quantified using chiral stationary phases. The patent method achieved enantiomeric ratios of 92:8 (S:R) after two crystallizations.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride is being investigated for its potential therapeutic effects. The benzo[d][1,3]dioxole moiety is known for its bioactivity, which may contribute to the compound's pharmacological properties.
Case Studies and Research Findings
Several studies have explored the compound's efficacy in treating neurological disorders. For instance, research indicates that compounds with similar structures exhibit neuroprotective effects, suggesting potential applications in neurodegenerative diseases .
Pharmacological Research
Mechanism of Action
The compound's mechanism of action is under investigation, particularly its interaction with neurotransmitter systems. Preliminary studies suggest it may modulate serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function .
In Vitro Studies
In vitro experiments have demonstrated that (R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride can influence cell signaling pathways associated with apoptosis and cell survival. This suggests a role in cancer research, where modulation of these pathways could enhance therapeutic strategies .
Analytical Chemistry
Use as a Reference Standard
In analytical chemistry, this compound serves as a reference standard for various assays. Its purity and well-documented spectral data make it suitable for use in quality control processes within pharmaceutical development .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of (R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride involves several steps that can be optimized for yield and purity. Researchers are exploring various synthetic routes to produce derivatives with enhanced biological activity .
Derivatives and Analogues
Research into derivatives of this compound has yielded promising results, indicating that modifications to the chemical structure can enhance its pharmacological properties. These derivatives are being explored for their potential use in drug development .
Mechanism of Action
The mechanism of action of ®-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety is known to interact with aromatic amino acid residues in proteins, potentially inhibiting their function. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of β-amino esters with aromatic substituents. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogs
Functional and Pharmacological Comparisons
- Benzodioxole vs. Methoxyphenyl Groups : The benzodioxole moiety in the target compound offers superior metabolic stability compared to methoxyphenyl analogs due to reduced susceptibility to oxidative demethylation . However, methoxyphenyl derivatives exhibit stronger electron-donating effects, which may enhance binding to certain receptors (e.g., serotonin receptors) .
- Ester Group Variations : Ethyl esters (e.g., [10-F731467]) exhibit prolonged half-lives in vivo due to slower esterase-mediated hydrolysis compared to methyl esters. However, methyl esters generally have better bioavailability in early-stage pharmacokinetic studies .
- Stereochemical Impact : The (R)-enantiomer of the target compound shows distinct biological activity compared to its (S)-counterpart. For example, in preliminary assays, the (R)-form demonstrated higher affinity for GABA₃ receptors, while the (S)-form showed negligible interaction .
Biological Activity
(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride, with the CAS number 2061996-64-1, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its activity.
The molecular formula of (R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride is with a molecular weight of approximately 259.69 g/mol. The compound contains a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor in metabolic pathways involving the kynurenine pathway, which is crucial in tryptophan metabolism. This pathway is linked to the production of neuroactive metabolites that can influence neurological functions and mood regulation .
In Vitro Studies
In vitro studies have demonstrated that (R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride exhibits inhibitory effects on certain enzymes involved in the kynurenine pathway. For instance, it has been shown to inhibit the enzyme 3-hydroxykynurenine transaminase (HKT), which plays a significant role in the conversion of 3-hydroxykynurenine to xanthurenic acid. The inhibition of HKT can potentially lead to alterations in levels of neuroactive metabolites, suggesting implications for neuroprotection and mood disorders .
Case Studies
Research Findings
Recent investigations into (R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride have highlighted its potential as a therapeutic agent. The compound's ability to modulate neurotransmitter levels through metabolic pathway inhibition may offer new avenues for treating neurological disorders.
Toxicity and Safety
Preliminary safety assessments indicate that while the compound shows promise in therapeutic applications, its toxicity profile must be thoroughly evaluated through comprehensive toxicological studies before clinical application .
Q & A
Basic Research Questions
Q. What are the key structural features of (R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride, and how do they influence its reactivity?
- Answer : The compound features a benzo[d][1,3]dioxole moiety, a chiral (R)-configured amino group, and a methyl ester. The dioxole ring enhances electron-rich aromatic interactions, while the amino group enables nucleophilic reactions (e.g., acylation). The methyl ester improves solubility in organic solvents, facilitating synthetic modifications. Stereochemistry at the chiral center is critical for biological target specificity .
Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical optimization parameters?
- Answer : A multi-step synthesis typically involves:
Stereoselective formation of the amino-propanoate backbone using chiral catalysts (e.g., asymmetric hydrogenation or enzymatic resolution).
Coupling of the benzo[d][1,3]dioxol-5-yl group via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation.
Esterification with methanol under acidic conditions.
Key parameters include temperature control (<60°C to prevent racemization), solvent polarity (e.g., THF for coupling steps), and catalyst loading (e.g., Pd catalysts at 2–5 mol%) .
Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?
- Answer :
- NMR spectroscopy (¹H/¹³C) confirms stereochemistry and functional groups (e.g., methyl ester at δ ~3.7 ppm).
- HPLC with chiral columns ensures enantiomeric purity (>98% ee).
- Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ at m/z 296.1).
- IR spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Advanced Research Questions
Q. How does stereochemical integrity at the (R)-configured amino group impact biological activity?
- Answer : The (R)-configuration is critical for binding to neurotransmitter receptors (e.g., GABAₐ or NMDA). Enantiomeric inversion to the (S)-form reduces affinity by >50% in vitro. Methodologically, chiral HPLC or X-ray crystallography confirms configuration, while docking studies (e.g., AutoDock Vina) model interactions with receptor pockets .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Answer : Discrepancies may arise from:
- Purity variations : Use orthogonal purification (e.g., recrystallization followed by preparative HPLC).
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. SH-SY5Y) and buffer pH (7.4 vs. 6.8).
- Metabolic instability : Conduct stability assays in liver microsomes. Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. How can structural modifications enhance pharmacokinetic properties while retaining target affinity?
- Answer :
- Ester hydrolysis resistance : Replace methyl ester with tert-butyl or pivaloyloxymethyl (POM) groups.
- Bioisosteric replacement : Substitute benzo[d][1,3]dioxole with 2,3-dihydrobenzofuran for metabolic stability.
- Amino group derivatization : Introduce sulfonamide or urea moieties to modulate solubility and blood-brain barrier penetration. SAR studies using logP calculations (e.g., ClogP) guide optimization .
Q. What computational methods predict the compound’s interactions with monoamine oxidase (MAO) enzymes?
- Answer :
- 3D-QSAR : Align derivatives in a pharmacophore model to correlate substituent effects with MAO-B inhibition (e.g., CoMFA/R² >0.8).
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å).
- Free-energy perturbation (FEP) : Calculate ΔΔG for fluorine substitutions at the phenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
